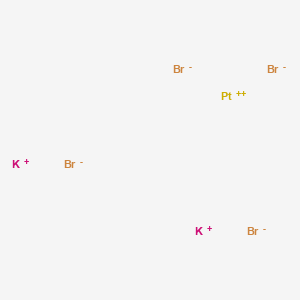
Amminepentacyanoferrate(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amminepentacyanoferrate(III), also known as ferric ferrocyanide, is a coordination compound with the molecular formula Fe4[Fe(CN)6]3. It is a blue pigment that has been used in various applications, including as a dye, a pigment in paints, and as a catalyst in chemical reactions. In recent years, amminepentacyanoferrate(III) has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of amminepentacyanoferrate(III) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells, making it a potential anticancer agent. In MRI, the compound acts as a contrast agent due to its paramagnetic properties, which enhance the signal in the MRI image.
Biochemical and Physiological Effects:
Studies have shown that amminepentacyanoferrate(III) can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using amminepentacyanoferrate(III) in lab experiments is its stability, which allows for long-term storage and use. It is also relatively easy to synthesize and purify, making it a cost-effective option. However, one of the limitations is its potential toxicity, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on amminepentacyanoferrate(III). One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to fully understand its mechanism of action and optimize its use in cancer therapy. Another area of interest is its potential use in environmental remediation, particularly in the removal of heavy metals from contaminated water. Finally, there is potential for its use in energy storage, particularly in the development of more efficient and cost-effective lithium-ion batteries.
Métodos De Síntesis
Amminepentacyanoferrate(III) can be synthesized through various methods, including precipitation, electrochemical synthesis, and solvothermal synthesis. One of the most commonly used methods is precipitation, where Amminepentacyanoferrate(III) chloride and potassium ferrocyanide are mixed in an aqueous solution to form the compound. The resulting product can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
Amminepentacyanoferrate(III) has been extensively studied for its potential applications in various fields, including biomedical research, environmental remediation, and energy storage. In biomedical research, it has been studied for its potential use as an anticancer agent and as a contrast agent in magnetic resonance imaging (MRI). In environmental remediation, it has been studied for its ability to remove heavy metals from contaminated water. In energy storage, it has been studied for its potential use as a cathode material in lithium-ion batteries.
Propiedades
Número CAS |
13717-31-2 |
|---|---|
Fórmula molecular |
C5H3FeN6-3 |
Peso molecular |
202.96 g/mol |
Nombre IUPAC |
azane;iron(2+);pentacyanide |
InChI |
InChI=1S/5CN.Fe.H3N/c5*1-2;;/h;;;;;;1H3/q5*-1;+2; |
Clave InChI |
QBOFWNFBPMXYTO-UHFFFAOYSA-N |
SMILES isomérico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
Otros números CAS |
13717-31-2 |
Números CAS relacionados |
14099-05-9 (tri-hydrochloride salt) 36682-41-4 (ammonium-hydrochloride[1:1:2] salt) |
Sinónimos |
amminepentacyanoferrate(III) amminepentacyanoferrate(III) ion amminepentacyanoferrate(III), ammonium-sodium (1:1:2) salt amminepentacyanoferrate(III), disodium salt amminepentacyanoferrate(III), trisodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




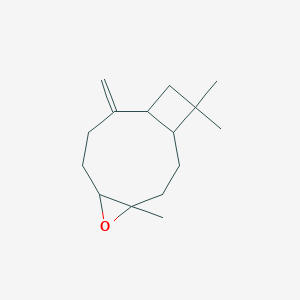
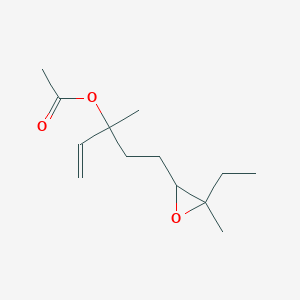

![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
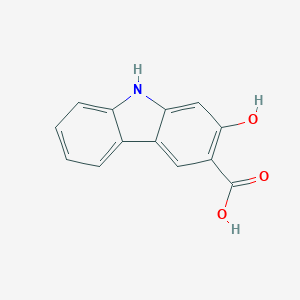



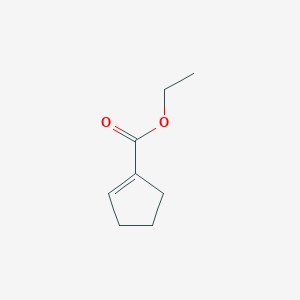
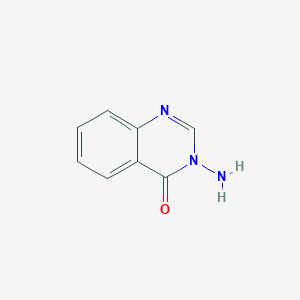

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
